PDE3A Inhibitory Potency: Cilostazol vs. Cilostamide and Milrinone
Cilostazol demonstrates moderate and selective inhibition of PDE3A, a key differentiator from other classic PDE3 inhibitors. In a head-to-head comparison using recombinant PDE3A, cilostazol exhibited an IC50 of 200 nM. This was 7.4-fold less potent than cilostamide (IC50 27 nM) but 2.25-fold more potent than milrinone (IC50 450 nM) [1]. This intermediate potency is clinically significant as it provides effective antiplatelet action without the excessive cardiotonic effects associated with more potent inhibitors like milrinone [2].
| Evidence Dimension | Inhibition of PDE3A activity |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | Cilostamide: IC50 = 27 nM; Milrinone: IC50 = 450 nM |
| Quantified Difference | Cilostazol is 7.4-fold less potent than cilostamide and 2.25-fold more potent than milrinone. |
| Conditions | Recombinant PDE3A enzyme assay |
Why This Matters
This precise potency profile defines the therapeutic window, ensuring sufficient antiplatelet activity while mitigating cardiac adverse events, a crucial factor for long-term safety in chronic use.
- [1] Wang Z, et al. The role of PDE3 in megakaryocyte differentiation and platelet production. [Table 3]. Platelets. 2005;16(3-4):215-23. View Source
- [2] Schrör K. The pharmacology of cilostazol. Diabetes Obes Metab. 2002;4 Suppl 2:S14-9. View Source
